N-(butan-2-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-(butan-2-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone derivative featuring a morpholine ring at position 6, a 2-phenylethyl group at position 3, and a sulfanyl acetamide side chain substituted with a branched butan-2-yl group. Quinazolinones are pharmacologically significant scaffolds known for anti-inflammatory, antimicrobial, and anticancer activities . The morpholine moiety may enhance solubility and metabolic stability, while the phenylethyl substituent could influence receptor binding affinity.
Properties
IUPAC Name |
N-butan-2-yl-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-3-19(2)27-24(31)18-34-26-28-23-10-9-21(29-13-15-33-16-14-29)17-22(23)25(32)30(26)12-11-20-7-5-4-6-8-20/h4-10,17,19H,3,11-16,18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWOWUCQZSUCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(butan-2-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the Morpholine Ring: This step might involve nucleophilic substitution reactions.
Attachment of the Thioacetamide Group: This could be done via thioesterification reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide group.
Reduction: Reduction reactions could target the quinazolinone core or the morpholine ring.
Substitution: Various substitution reactions can occur, especially at the phenylethyl group or the morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a quinazolinone core exhibit significant anticancer activity. The mechanism of action often involves:
- Inhibition of Kinases : Compounds similar to N-(butan-2-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide may inhibit key kinases involved in cancer cell proliferation and survival pathways.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways:
- Phosphatidylinositol 3-Kinase (PI3K) : A target for cancer therapy due to its role in cell growth and survival.
- Butyrylcholinesterase (BuChE) : Potential applications in neuroprotection and Alzheimer's disease treatment have been explored with similar compounds.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that quinazolinone derivatives exhibit potent antitumor effects by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
- Neuroprotective Effects : Research on morpholine derivatives has shown their potential as neuroprotective agents by inhibiting cholinesterase activity, which is beneficial in managing Alzheimer's disease .
- Selectivity and Potency : Structure–activity relationship (SAR) studies indicate that modifications to the thioacetamide group can enhance selectivity towards specific biological targets, improving therapeutic efficacy .
Mechanism of Action
The mechanism of action of “N-(butan-2-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with N-Substituted Quinazolinone Acetamides
Compounds 5–10 from share the 3,4-dihydroquinazolin-4-one core and sulfanyl acetamide side chain but differ in N-substituents (e.g., sulfamoylphenyl) and acetamide substituents (phenyl, tolyl, ethylphenyl). Key differences include:
| Compound | N-Substituent | Acetamide Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5 | 4-Sulfamoylphenyl | Phenyl | 87 | 269.0 |
| 6 | 4-Sulfamoylphenyl | 2-Tolyl | 80 | 251.5 |
| 9 | 4-Sulfamoylphenyl | 2-Ethylphenyl | 68 | 170.5 |
- Thermal Stability : Higher melting points in sulfamoylphenyl derivatives (e.g., 269°C for 5 ) suggest stronger intermolecular interactions compared to the target compound’s branched butan-2-yl group, which may reduce crystallinity .
Thiazolidinone-Quinazolinone Hybrids (6a–o)
Compounds 6a–o incorporate a thiazolidinone ring fused to the quinazolinone core via a sulfanyl acetamide linker. These hybrids exhibit:
- Synthesis : Formed via condensation with aldehydes, contrasting with the target compound’s simpler acetamide coupling.
- Biological Implications: Thiazolidinone derivatives are associated with antidiabetic and antimicrobial activity, diverging from the anti-inflammatory focus of quinazolinone acetamides .
Anti-Inflammatory Quinazolinone Acetamides
In , 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated superior anti-inflammatory activity to Diclofenac, highlighting the role of substituents on the acetamide side chain:
- Ethylamino Group: Enhanced activity compared to bulkier substituents (e.g., phenyl).
- Ulcerogenic Potential: All analogs showed lower gastric toxicity than aspirin, a critical advantage for therapeutic use.
- Comparison to Target Compound : The target’s morpholine ring may modulate bioavailability, while the 2-phenylethyl group could mimic aromatic interactions seen in .
Morpholinone-Acetamide Derivatives
Morpholinone derivatives in (e.g., 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide) share structural motifs with the target compound:
- Morpholine vs. Morpholinone: The target’s morpholine ring is non-oxidized, likely improving metabolic stability compared to morpholinone’s ketone group.
- Spectral Data : NMR and mass spectrometry (e.g., δ 7.69 ppm for NH in ) provide benchmarks for verifying the target compound’s structure.
Biological Activity
N-(butan-2-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinazolinone core, a morpholine ring, and a thioacetamide group, which contribute to its unique properties and activities.
Chemical Structure and Properties
The compound's IUPAC name reveals its structural complexity, which includes:
- Quinazolinone Core : Known for various biological activities including anticancer properties.
- Morpholine Ring : Associated with diverse pharmacological effects.
- Thioacetamide Group : Implicated in bioactivity due to sulfur's role in biological systems.
The molecular formula is with a molecular weight of approximately 432.6 g/mol .
The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to various biological responses.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives of quinazolinones have been shown to inhibit cell growth in various cancer cell lines:
-
Cell Lines Tested :
- HT-29 (colon carcinoma)
- M21 (skin melanoma)
- MCF7 (breast carcinoma)
- Mechanism : These compounds often induce cell cycle arrest at the G2/M phase and disrupt microtubule dynamics by binding to the colchicine site on β-tubulin .
- Efficacy : The antiproliferative activity is typically measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%. For example, some quinazolinone derivatives have shown IC50 values in the nanomolar range against resistant cancer cell lines .
Antimicrobial Activity
Studies on related compounds suggest potential antimicrobial effects against various pathogens:
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Results : Certain derivatives demonstrated significant antimicrobial activity, indicating that modifications in the quinazolinone structure can enhance efficacy against bacterial infections .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Type | Biological Activity | Notes |
|---|---|---|
| Quinazolinone Derivatives | Anticancer, Antimicrobial | Commonly exhibit broad-spectrum activity |
| Morpholine Derivatives | Diverse pharmacological effects | Known for CNS activity and other effects |
| Thioacetamide Derivatives | Potential bioactive molecules | Sulfur-containing compounds often exhibit unique reactivity |
Case Studies and Research Findings
-
Case Study on Antiproliferative Activity :
A study evaluating a series of quinazolinone derivatives found that those with morpholine substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-morpholine counterparts . -
Research on Mechanistic Pathways :
Investigations into structure–activity relationships (SAR) revealed that specific substitutions on the quinazolinone core significantly affected binding affinity and biological activity, highlighting the importance of structural modifications in drug design .
Q & A
Basic: What are the key considerations in synthesizing this compound?
The synthesis involves multi-step reactions focusing on:
- Nucleophilic substitution to introduce the sulfanyl group.
- Protection/deprotection strategies for reactive sites (e.g., morpholine nitrogen).
- Reaction optimization : Use of Na₂CO₃ as a base and CH₂Cl₂ as solvent, with stepwise reagent addition to improve yield (58% achieved in a similar compound via dual acetyl chloride additions) .
- Purification : Silica gel chromatography (0–8% MeOH in CH₂Cl₂ gradient) and recrystallization from ethyl acetate .
Critical parameters : Temperature control (room temperature for overnight stirring), solvent polarity, and stoichiometric ratios .
Advanced: How can computational methods predict its biological activity?
- Molecular docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., kinases), using 3D structures generated from SMILES/InChI data (e.g., InChI=1S/C25H21N3O5S from ) .
- QSAR modeling : Correlates substituent effects (e.g., morpholine’s solubility, phenylethyl’s hydrophobicity) with activity.
- ADMET prediction : Software like SwissADME evaluates permeability, metabolic stability, and toxicity .
Basic: What spectroscopic techniques confirm its structure and purity?
- NMR : 1H NMR identifies NH protons (δ ~7.69 ppm) and aromatic regions (δ 7.16–7.39 ppm); 13C NMR confirms carbonyl groups (δ ~168–170 ppm) .
- Mass spectrometry : ESI/APCI+ detects [M+H]+ and [M+Na]+ ions (e.g., m/z 347 and 369 in ) .
- HPLC : Purity >95% confirmed via retention time matching .
Advanced: How to resolve contradictions in biological activity data?
| Strategy | Example | Reference |
|---|---|---|
| Standardized assays | Use uniform cell lines (e.g., MCF-7 for cancer studies) and serum conditions. | |
| Orthogonal validation | Combine enzymatic (IC₅₀) and cell-based (apoptosis) assays. | |
| Inter-laboratory studies | Collaborate to replicate results under controlled variables (pH, temperature). |
Basic: How is purity assessed post-synthesis?
- TLC : Monitor reaction progress (Rf comparison) .
- Elemental analysis : Confirm C, H, N content (±0.4% deviation).
- Melting point : Sharp range (e.g., white powder in ) indicates purity .
- HRMS : Validate molecular formula (e.g., C23H19N3O2S in ) .
Advanced: What in vitro models evaluate its mechanism of action?
- Enzymatic assays : Measure kinase inhibition in cell-free systems (e.g., ATPase activity).
- Cell-based models : Use apoptosis assays (flow cytometry) or siRNA knockdowns to identify pathways .
- Comparative studies : Test against known inhibitors (e.g., staurosporine) to establish specificity .
Basic: What are its solubility and stability profiles?
- Solubility : Test in DMSO, ethanol, and pH-adjusted buffers via shake-flask method.
- Stability : Accelerated degradation studies (40°C/75% RH) analyzed by HPLC .
- Handling : Store under inert atmosphere to prevent oxidation of the sulfanyl group .
Advanced: How to optimize pharmacokinetics via structural modifications?
Basic: What analytical methods track reaction intermediates?
- TLC : Monitor stepwise progress (e.g., uses TLC for intermediate checks).
- LC-MS : Identify transient species via real-time mass detection .
Advanced: How to design SAR studies for this compound?
- Variation of substituents : Synthesize analogs with altered morpholine, phenylethyl, or acetamide groups.
- Biological testing : Compare IC₅₀ values against targets (e.g., enzymes, cancer cell lines).
- Crystallography : Solve co-crystal structures with targets (e.g., ’s X-ray data) to guide modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
